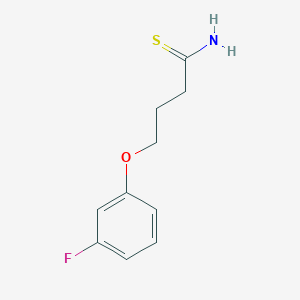
4-(3-Fluorophenoxy)butanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Fluorophenoxy)butanethioamide is an organic compound with the molecular formula C10H12FNOS It is characterized by the presence of a fluorophenoxy group attached to a butanethioamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluorophenoxy)butanethioamide typically involves the reaction of 3-fluorophenol with butanethioamide under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction and improve yield. Detailed reaction conditions, such as temperature, pressure, and reaction time, are optimized based on the desired purity and quantity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and controlling the production parameters.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluorophenoxy)butanethioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine or other reduced forms.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
4-(3-Fluorophenoxy)butanethioamide has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound may be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(3-Fluorophenoxy)butanethioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group may enhance binding affinity and selectivity, while the thioamide moiety can participate in various biochemical reactions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(3-Chlorophenoxy)butanethioamide: Similar structure but with a chlorine atom instead of fluorine.
4-(3-Bromophenoxy)butanethioamide: Contains a bromine atom in place of fluorine.
4-(3-Methylphenoxy)butanethioamide: Features a methyl group instead of a halogen.
Uniqueness
4-(3-Fluorophenoxy)butanethioamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of organic compounds, making this compound particularly valuable in various research and industrial applications.
Properties
Molecular Formula |
C10H12FNOS |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
4-(3-fluorophenoxy)butanethioamide |
InChI |
InChI=1S/C10H12FNOS/c11-8-3-1-4-9(7-8)13-6-2-5-10(12)14/h1,3-4,7H,2,5-6H2,(H2,12,14) |
InChI Key |
QOXXLZARQIVEQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)OCCCC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















